1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 5-Chloro-2-methylphenyl group at position 1 of the pyrazole ring, enhancing lipophilicity and target binding.
Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, with modifications to the substituents tailoring selectivity and potency.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-10-4-5-11(17)6-13(10)22-16-12(7-21-22)15(19-9-20-16)18-8-14(23-2)24-3/h4-7,9,14H,8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXCKSDDOKUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through methods that include the reaction of appropriate aryl and heteroaryl amines with substituted pyrazoles. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.
Antiviral Activity
Research has indicated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable antiviral properties. For instance, studies have reported that derivatives with similar structures have shown efficacy against various viruses, including Zika virus. In one study, a related compound demonstrated an EC50 value (the concentration required for 50% maximal effect) of 5.2 µM in antiviral assays, indicating promising antiviral activity while maintaining manageable cytotoxicity levels (CC50 = 20 µM) .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, compounds within this class have been shown to inhibit CSNK2 (casein kinase 2), a kinase frequently overexpressed in various cancers. This inhibition leads to reduced cell viability and proliferation in cancer cell lines .
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, pyrazolo[3,4-d]pyrimidine derivatives have displayed anti-inflammatory properties. Compounds with this structure have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- Viral Replication Interference : By targeting viral replication mechanisms, the compound can effectively reduce viral loads in infected cells.
- Inflammatory Pathway Modulation : The ability to modulate cytokine production and inflammatory mediator release contributes to its anti-inflammatory effects.
Data Summary
| Activity | EC50 (µM) | CC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | 5.2 | 20 | Inhibition of viral replication |
| Anticancer | Variable | Variable | Kinase inhibition (e.g., CSNK2) |
| Anti-inflammatory | N/A | N/A | Modulation of inflammatory pathways |
Case Studies
Several case studies highlight the efficacy of related compounds:
- Zika Virus Study : A related pyrazolo[3,4-d]pyrimidine derivative exhibited a significant reduction in viral titers at concentrations as low as 8.5 µM .
- Cancer Cell Line Evaluation : In vitro studies demonstrated that pyrazolo[3,4-d]pyrimidines could reduce proliferation rates in various cancer cell lines by up to 70% when used at optimal concentrations .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells. For example, docking studies have demonstrated that similar compounds effectively bind to ATP-binding sites of kinases, disrupting cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Preliminary studies suggest that it may exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : In a recent evaluation of pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, certain structural analogs demonstrated promising results with IC50 values indicating effective inhibition at low concentrations.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes of many cytokines involved in immune responses.
- Application : This property makes it a candidate for treating diseases associated with dysregulated JAK signaling, such as certain autoimmune disorders and cancers.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the chloro and dimethoxyethyl groups through nucleophilic substitution reactions.
- Purification through column chromatography to obtain the final product in high purity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The 2,2-dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., S29’s 4-fluorobenzyl or NA-PP1’s naphthyl).
- Ibrutinib ’s piperidinyl and acryloyl groups balance solubility and membrane permeability, critical for oral bioavailability .
Biological Selectivity :
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to Compound 21 (CDK2 inhibitor), which uses flash chromatography for purification . Ibrutinib employs a Mitsunobu reaction and acryloylation, highlighting the complexity of introducing stereochemistry .
Pharmacokinetic and Therapeutic Potential
- Nanocarrier Delivery: S29’s efficacy is enhanced by graphene oxide (GO) nanosheets, reducing off-target effects . The target compound’s dimethoxyethyl group may similarly benefit from nanoparticle formulations.
- Kinase Inhibition Profiles : While NA-PP1 and NM-PP1 target Plasmodium kinases , the target compound’s chloro-methylphenyl group could align it with oncogenic kinases (e.g., BTK, CDK2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
